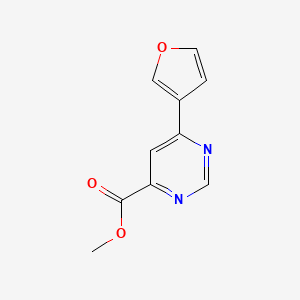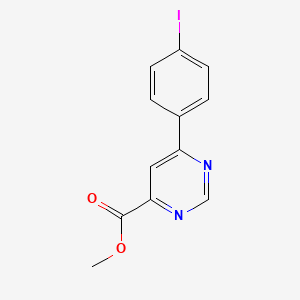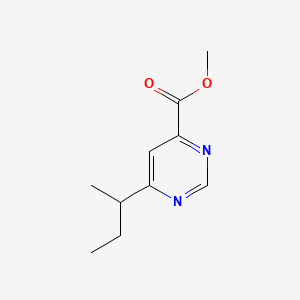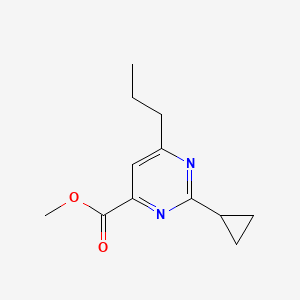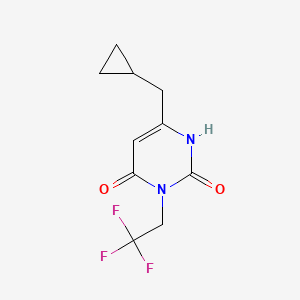
6-(Cyclopropylmethyl)-3-(2,2,2-Trifluorethyl)-1,2,3,4-tetrahydropyrimidin-2,4-dion
Übersicht
Beschreibung
6-(Cyclopropylmethyl)-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a useful research compound. Its molecular formula is C10H11F3N2O2 and its molecular weight is 248.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(Cyclopropylmethyl)-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Cyclopropylmethyl)-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung
Die Trifluormethylgruppe spielt in der Pharmakologie zunehmend eine wichtige Rolle, da sie die biologische Aktivität und metabolische Stabilität potenzieller Medikamentenkandidaten verbessern kann . Die fragliche Verbindung könnte bei der Entwicklung neuer Medikamente eingesetzt werden, bei denen die Einarbeitung einer Trifluormethylgruppe aufgrund ihrer pharmakokinetischen Eigenschaften erwünscht ist.
Entwicklung von Agrochemikalien
In Agrochemikalien ist bekannt, dass die Trifluormethylgruppe wünschenswerte Eigenschaften wie erhöhte Wirksamkeit und Selektivität verleiht . Die betreffende Verbindung könnte als Vorläufer oder Zwischenprodukt bei der Synthese von Agrochemikalien dienen, die die Trifluormethylfunktionalität für eine verbesserte Aktivität gegen Schädlinge und Krankheiten benötigen.
Materialwissenschaften
Die Derivate der Verbindung könnten in Polymerisationsprozessen verwendet werden. So wurde beispielsweise die radikalische Polymerisation von Trifluorethylmethacrylat auf ihr Potenzial untersucht, Polymere mit erhöhtem Freiraum zu erzeugen, was in verschiedenen Anwendungen wie Beschichtungen und Verpackungsmaterialien von Vorteil ist .
Umweltwissenschaften
Verbindungen mit Trifluormethylgruppen werden auf ihre potenzielle Verwendung in der Sanierung der Umwelt untersucht. Ihre einzigartigen chemischen Eigenschaften könnten sie für den Abbau von Schadstoffen oder für den Einsatz in Sensoren geeignet machen, die Umweltkontaminanten erkennen .
Medizinische Bildgebung
Die Derivate der Trifluormethylgruppe, wie z. B. 2,2,2-[18F]Trifluorethyltosylat, wurden als prosthetische Gruppen bei der Herstellung von PET-Bildgebungsmitteln verwendet . Dies deutet auf potenzielle Anwendungen der Verbindung bei der Synthese von Radiotracern für die diagnostische Bildgebung hin.
Chemische Synthese
Die Verbindung könnte an radikalischen Trifluormethylierungsreaktionen beteiligt sein, die in der organischen Synthese von entscheidender Bedeutung für die Bildung von Kohlenstoff-Fluor-Bindungen sind. Dies ist besonders wichtig für die Synthese komplexer Moleküle in der pharmazeutischen Chemie und Materialwissenschaft .
Eigenschaften
IUPAC Name |
6-(cyclopropylmethyl)-3-(2,2,2-trifluoroethyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O2/c11-10(12,13)5-15-8(16)4-7(14-9(15)17)3-6-1-2-6/h4,6H,1-3,5H2,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTYCJTZELCCKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2=CC(=O)N(C(=O)N2)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![12-Ethyl-1,4-dioxa-9,12-diazadispiro[4.2.5.2]pentadecan-13-one](/img/structure/B1484246.png)
![Benzyl (4S)-5-(benzhydrylamino)-4-[(tert-butoxycarbonyl)amino]-5-oxopentanoate](/img/structure/B1484251.png)
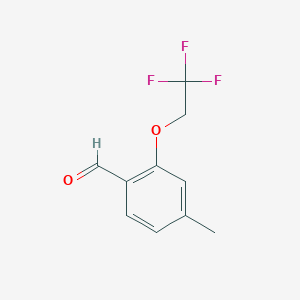
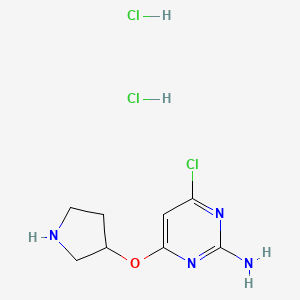

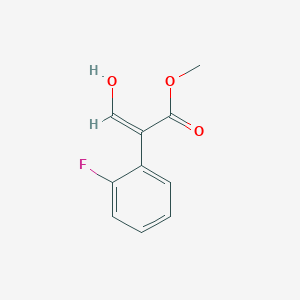
![1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-3-ol](/img/structure/B1484258.png)
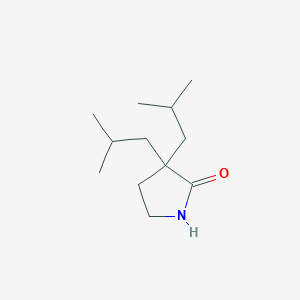
![tert-Butyl 4-(2-{2-[(tert-butoxycarbonyl)amino]-3-pyridinyl}acetyl)-1-piperidinecarboxylate](/img/structure/B1484261.png)
